molecular formula C16H22N2O6S B143237 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid CAS No. 138385-00-9

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid

Cat. No.: B143237
CAS No.: 138385-00-9
M. Wt: 370.4 g/mol
InChI Key: BXAHCUDDQZXTCY-UHFFFAOYSA-N
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Description

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C16H22N2O6S and a molecular weight of 370.43 g/mol . It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its stability and versatility in chemical reactions, making it a valuable tool in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine derivative of the compound.

Scientific Research Applications

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(tert-Butoxycarbonyl)piperazinyl)carbonyl)benzoic acid
  • 4-((4-(tert-Butoxycarbonyl)piperazinyl)amino)benzoic acid

Uniqueness

4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and Boc groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The sulfonyl group enhances its ability to interact with biological targets, while the Boc group ensures protection during synthetic processes .

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAHCUDDQZXTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569489
Record name 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138385-00-9
Record name 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.30 g (11.2 mmol) of t-butyl 4-(4-methoxycarbonylbenzenesulfonyl)-piperazine-1-carboxylate was stirred in 15 ml of methanol and 15 ml of THF. 17 ml of 1 N aqueous sodium hydroxide solution was added to the resultant mixture, and they were stirred at 60° C. overnight. The reaction liquid was evaporated under reduced pressure, and 1 N hydrochloric acid was added to the residue. After the treatment with ethyl acetate as the extractant in an ordinary manner, the title compound was obtained.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

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